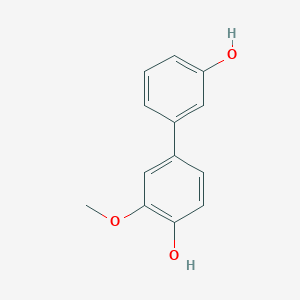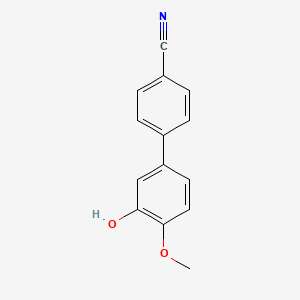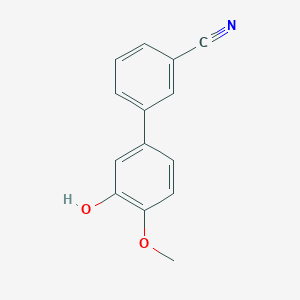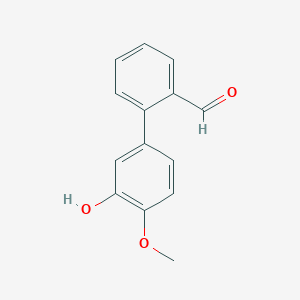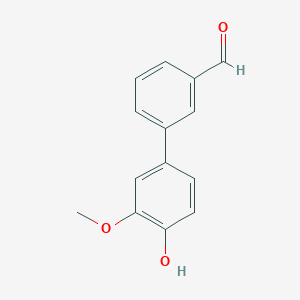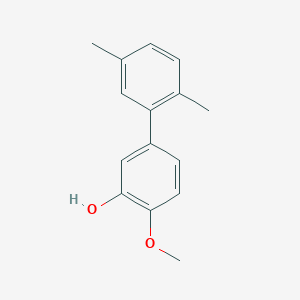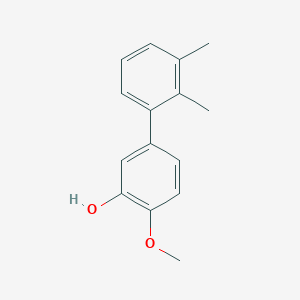
4-(4-Formylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Formylphenyl)-2-methoxyphenol, 95%, is a chemical compound that has been studied extensively in scientific research. It is a white, crystalline solid with a melting point of 87-89°C, and it is soluble in ethanol, methanol, and acetic acid. It is a member of the phenolic family, and it is believed to have many applications in research and industry.
Mécanisme D'action
The exact mechanism of action of 4-(4-Formylphenyl)-2-methoxyphenol, 95%, is not known. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory, inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Formylphenyl)-2-methoxyphenol, 95%, have been studied extensively in research. It has been found to have antioxidant, anti-inflammatory, and anti-microbial properties. It has also been found to have anti-cancer properties, as well as to have anti-diabetic and anti-obesity effects.
Advantages and Limitations for Laboratory Experiments
The main advantage of 4-(4-Formylphenyl)-2-methoxyphenol, 95%, for laboratory experiments is that it is a relatively pure compound, with a purity of 95%. This makes it ideal for use in research, as it is easier to control the concentration of the compound in experiments. The main limitation of 4-(4-Formylphenyl)-2-methoxyphenol, 95%, is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different biological systems, and it can make it difficult to accurately interpret the results of experiments.
Orientations Futures
The future directions for 4-(4-Formylphenyl)-2-methoxyphenol, 95%, are numerous. Further research is needed to better understand its mechanism of action, as well as to explore its potential applications in medicine and industry. Research is also needed to explore its potential for use as a food preservative, as well as its potential for use as a cosmetic ingredient. Additionally, research is needed to explore its potential for use in the treatment of various diseases. Finally, research is needed to explore its potential for use in the development of new materials, such as polymers, coatings, and adhesives.
Méthodes De Synthèse
4-(4-Formylphenyl)-2-methoxyphenol, 95%, can be synthesized through a condensation reaction of p-toluic acid and 4-methoxyphenol in aqueous acetic acid. This reaction is catalyzed by sulfuric acid, and it produces a white, crystalline solid. The reaction is typically carried out at a temperature of 80-90°C, and it is typically complete within 2-3 hours. The reaction yields a 95% pure product.
Applications De Recherche Scientifique
4-(4-Formylphenyl)-2-methoxyphenol, 95%, has been studied extensively in scientific research. It has been used as a model compound for the study of the mechanism of action of other phenolic compounds, as well as for the study of the effects of phenolic compounds on biological systems. It has also been used as a model compound to study the effects of phenolic compounds on the environment.
Propriétés
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-8-12(6-7-13(14)16)11-4-2-10(9-15)3-5-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBKJRGFWYLRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685443 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)-2-methoxyphenol | |
CAS RN |
1261946-58-0 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

